4-(Difluoromethyl)-2,6-difluoroaniline
Description
4-(Difluoromethyl)-2,6-difluoroaniline is a fluorinated aromatic amine characterized by a difluoromethyl group at the 4-position and fluorine atoms at the 2- and 6-positions of the benzene ring. These compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to fluorine’s electron-withdrawing effects, which enhance metabolic stability and bioavailability .
For instance, 2,6-difluoroaniline is a precursor for synthesizing herbicides like mesotrione and β-lactam antibiotics, demonstrating its versatility . Its industrial synthesis via 2,6-dichlorobenzonitrile fluoridation achieves a 68.5% yield under optimized conditions, making it commercially viable .
Properties
Molecular Formula |
C7H5F4N |
|---|---|
Molecular Weight |
179.11 g/mol |
IUPAC Name |
4-(difluoromethyl)-2,6-difluoroaniline |
InChI |
InChI=1S/C7H5F4N/c8-4-1-3(7(10)11)2-5(9)6(4)12/h1-2,7H,12H2 |
InChI Key |
VLIZRHGFOJHPMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2,6-difluoroaniline typically involves the difluoromethylation of aniline precursors. One common method is the reaction of 2,6-difluoroaniline with difluoromethylating agents under controlled conditions. For instance, the reaction can be carried out using difluorocarbene generated in situ from difluoromethyl sulfonium salts in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from -20°C to room temperature .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-2,6-difluoroaniline may involve large-scale difluoromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of metal-based catalysts, such as palladium or copper, can also enhance the efficiency of the difluoromethylation process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2,6-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted anilines depending on the reagents used.
Scientific Research Applications
4-(Difluoromethyl)-2,6-difluoroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2,6-difluoroaniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Isomers and Derivatives
Fluoroanilines vary in fluorine substitution patterns, which dictate their chemical behavior and applications. Key analogs include:
Key Observations :
- Symmetry Effects : 2,6-Difluoroaniline’s para-difluoro substitution imparts symmetry, enhancing thermal stability compared to asymmetric isomers like 2,4-difluoroaniline. This symmetry also simplifies regioselective reactions in synthesis .
- Electrophilicity: The 4-difluoromethyl group in 4-(difluoromethyl)-2,6-difluoroaniline increases electrophilicity at the aromatic ring, facilitating nucleophilic substitution reactions—a property less pronounced in non-difluoromethylated analogs .
Physicochemical Properties
Physical properties vary significantly with fluorine positioning:
| Property | 2,6-Difluoroaniline | 2,4-Difluoroaniline | 3,5-Difluoroaniline |
|---|---|---|---|
| Boiling Point (°C) | 51–52 (15 mmHg) | 176–178 | 195–197 |
| Density (g/cm³) | 1.199 | 1.288 | 1.301 |
| Toxicity Classification | Acute toxic (UN 2941) | Acute toxic (suspected) | Non-toxic |
| Flammability | Flammable liquid | Not classified | Not classified |
Data from highlights 2,6-difluoroaniline’s higher flammability and acute toxicity compared to 3,5-difluoroaniline, which is safer for handling.
Commercial Availability and Cost
Pharmaceuticals
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
